tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate
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Description
Tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Interactions
The compound has been explored for its structural and molecular characteristics. For instance, studies on similar tert-butyl carbamoyl pyrrolidine derivatives have highlighted their intricate crystal structures and the presence of hydrogen bonds between acidic protons from alkynes and amides with carbonyl oxygen atoms as acceptor partners. Such detailed structural analyses provide a foundation for understanding the compound's behavior in various chemical environments and its potential applications in drug design and development (Baillargeon, T. Lussier, & Y. Dory, 2014).
Synthesis and Characterization Techniques
The synthesis and characterization of tert-butyl carbamoyl pyrrolidine derivatives, including those with 6-tert-butyl and 3-ethyl groups on a thieno[2,3-c]pyridine backbone, have been thoroughly investigated. These studies provide valuable insights into the methods used for synthesizing such compounds and their thermal, X-ray, and DFT analyses. The knowledge gained from these studies can guide the development of new synthetic strategies for related compounds (Çolak, A. Karayel, K. Buldurun, & N. Turan, 2021).
Potential Antibacterial Activity
Research on thienopyridinone derivatives, including the 7-tert-butyl analogues, has explored their antibacterial activity against various microorganisms. This line of research opens up possibilities for the compound's use in developing new antibacterial agents. The structure-activity relationship (SAR) studies of these compounds could lead to the design of more potent antibacterial drugs (El-Abadelah, S. Sabri, Haneen A. Al-Ashqar, P. Mion, J. Bompart, & M. Calas, 1998).
Supramolecular Chemistry
The study of supramolecular arrangements of tert-butyl carbamoyl pyrrolidine derivatives and their analogues has shed light on how weak intermolecular interactions, such as CH⋯O/CH⋯π/H⋯H, influence the formation of complex structures. This research has implications for the design and synthesis of novel materials and drugs, where specific molecular arrangements are crucial for function (Samipillai, Nilay Bhatt, H. Kruger, T. Govender, & T. Naicker, 2016).
Properties
IUPAC Name |
tert-butyl 2-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethylcarbamoyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-18(2,3)26-17(25)22-8-4-5-13(22)15(23)19-7-9-21-11-20-12-6-10-27-14(12)16(21)24/h6,10-11,13H,4-5,7-9H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTFTRLTTMDNDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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